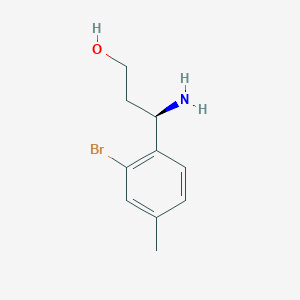
(3R)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL is a chiral compound with a specific three-dimensional arrangement of atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-methylbenzaldehyde and ®-3-amino-1-propanol.
Reaction Conditions: The key step involves the condensation of 2-bromo-4-methylbenzaldehyde with ®-3-amino-1-propanol under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
(3R)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or other oxidizing agents in solvents like dichloromethane (DCM) or water.
Reduction: LiAlH4 or NaBH4 in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: NaN3 or KCN in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN).
Major Products Formed
Oxidation: Formation of a carbonyl compound (e.g., aldehyde or ketone).
Reduction: Formation of an amine.
Substitution: Formation of azide or nitrile derivatives.
科学的研究の応用
(3R)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of (3R)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
- (3R)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL
- (3R)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-OL
- (3R)-3-Amino-3-(2-iodo-4-methylphenyl)propan-1-OL
Uniqueness
(3R)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules
特性
分子式 |
C10H14BrNO |
|---|---|
分子量 |
244.13 g/mol |
IUPAC名 |
(3R)-3-amino-3-(2-bromo-4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14BrNO/c1-7-2-3-8(9(11)6-7)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m1/s1 |
InChIキー |
GTXGTLHJICYKRH-SNVBAGLBSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)[C@@H](CCO)N)Br |
正規SMILES |
CC1=CC(=C(C=C1)C(CCO)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


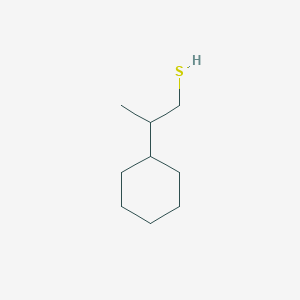
![3-[(2-Iodocyclopentyl)oxy]oxetane](/img/structure/B13068303.png)
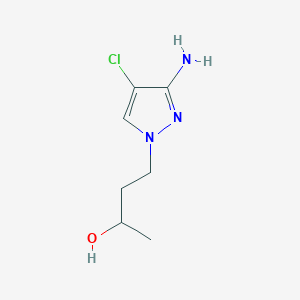
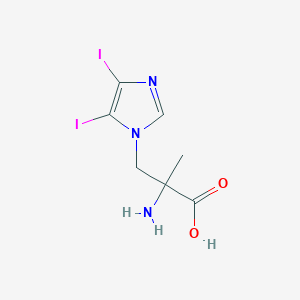
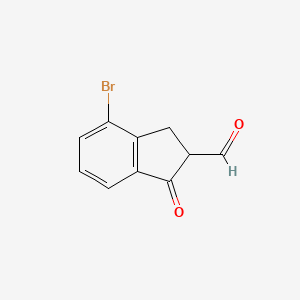
![Methyl 6-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13068323.png)
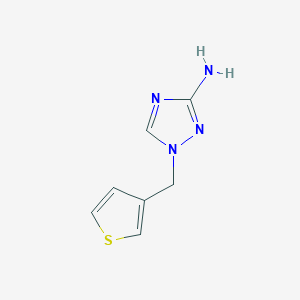
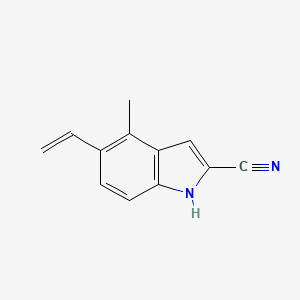
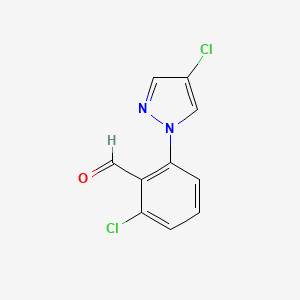
![1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068353.png)
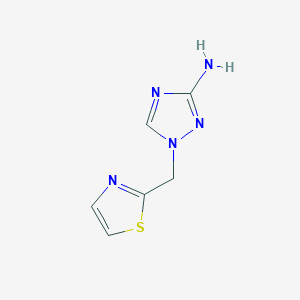
![Racemic-(3S,3aS,6aR)-4-benzyl1-tert-butyl3-hydroxytetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate](/img/structure/B13068368.png)
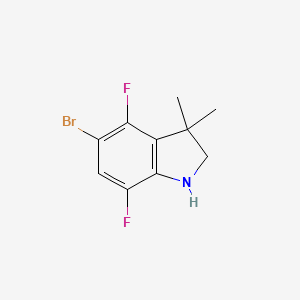
![1-[2-(3-Amino-4-bromo-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13068386.png)
